Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate
Description
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3 |
InChI Key |
WWJDENRLOXTILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
Hydroxylation :
Mother Liquor Extraction :
Condensation :
Yield and Purity:
Transition Metal-Mediated Condensation
A one-step process utilizing transition metals to catalyze the reaction between halogenated pyridines and ethyl haloacetates.
Procedure:
- Substrate : 2,5,6-Trihalo-3-cyanopyridine (THCP).
- Catalyst : Transition metals (e.g., Mg, Zn, Cu) in powder form.
- Reagent : Ethyl haloacetate (e.g., ethyl chloroacetate).
- Conditions :
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 mol% |
| Reaction Time | 3–6 hours |
| Yield | 80–90% |
| Purity | ≥97% after recrystallization |
Suzuki-Miyaura coupling enables the introduction of the acetate group via boronic acid intermediates.
Procedure:
Boronic Acid Synthesis :
Cross-Coupling :
Yield and Scope:
- Yield : 70–85% (dependent on substituents).
- Functional Group Tolerance : Nitro, cyano, trifluoromethyl.
Oxidation of Boronic Acid Intermediates
A two-step protocol involving boronic acid oxidation followed by esterification.
Procedure:
Yield:
Direct Esterification of Preformed Acids
Esterification of 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid.
Procedure:
Acid Synthesis :
- Substrate : 6-Chloro-2-fluoropyridine-3-carboxylic acid.
- Reagents : LiAlH₄ (reduction), followed by oxidation.
Esterification :
- Reagent : Ethanol, H₂SO₄.
- Conditions : Reflux, 12–24 hours.
Key Metrics:
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 65–80% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High purity, scalable | Multi-step, requires harsh bases |
| Transition Metal | One-step, high yield | Catalyst cost, sensitivity to moisture |
| Suzuki Coupling | Functional group tolerance | Requires boronic acid synthesis |
| Boronic Acid Oxidation | Mild conditions | Moderate yields |
| Direct Esterification | Simple setup | Long reaction times |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Substituents on Pyridine | Ester Group | Additional Groups | Key Differences | Potential Applications |
|---|---|---|---|---|---|---|---|
| Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate | 1805955-11-6 | C₉H₉ClFNO₂ | 6-Cl, 2-F at 3-yl | Ethyl | None | Dual halogen substitution | Pharmaceutical intermediates |
| Ethyl 2-(6-chloropyridin-2-yl)acetate | 174666-22-9 | C₉H₁₀ClNO₂ | 6-Cl at 2-yl | Ethyl | None | Chloro position shift (2-yl vs. 3-yl) | Agrochemical synthesis |
| Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 | C₈H₈ClNO₂ | 6-Cl at 3-yl | Methyl | None | Methyl ester vs. ethyl ester | Research chemicals |
| Ethyl 2-(6-chloro-3-pyridyl)-2-oxoacetate | 902837-55-2 | C₉H₈ClNO₃ | 6-Cl at 3-yl | Ethyl | Oxo (α-keto group) | Oxo group enhances electrophilicity | Organic synthesis, enzyme inhibitors |
| Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate | 1300712-92-8 | C₁₁H₁₁ClN₄O₂ | 6-Cl at 2-yl | Ethyl | Triazole ring | Heterocyclic expansion (triazole) | Pesticides, kinase inhibitors |
| Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate | 63157509 | C₁₀H₁₁F₂NO₂ | 6-Me at 3-yl | Ethyl | Difluoro substitution | Increased steric bulk and lipophilicity | Fluorinated drug candidates |
Biological Activity
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 217.62 g/mol. Its structure features a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical behavior and biological interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The compound's structural attributes enhance its ability to interact with various biological targets, making it a candidate for further exploration in drug development.
Table 1: Summary of Biological Activities
| Activity Type | Potential Efficacy | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Antifungal | Effective against fungi | |
| Anti-inflammatory | Under investigation |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, altering their activity and leading to various biological responses. This interaction may involve binding to targets associated with microbial cell wall synthesis or metabolic pathways crucial for pathogen survival .
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-2-fluoropyridine with ethyl bromoacetate in the presence of a base, such as potassium carbonate. This method is effective in forming the ester linkage essential to the compound's structure.
Synthesis Reaction Overview:
- Reactants: 6-Chloro-2-fluoropyridine + Ethyl bromoacetate
- Conditions: Base (e.g., potassium carbonate)
- Product: this compound
Case Studies
Several studies have investigated the biological efficacy of this compound:
- Antimicrobial Activity Study: A recent study assessed the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups. The results highlighted its potential as an effective antimicrobial agent.
- Fungal Inhibition Assay: In vitro assays revealed that this compound exhibited antifungal activity against common pathogens like Candida albicans, suggesting its utility in treating fungal infections.
- Inflammatory Response Evaluation: Preliminary investigations into the anti-inflammatory properties of this compound have shown promise, indicating potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
